molecular formula C4Cl5N B14614616 2,2,3,4,5-Pentachloropyrrole CAS No. 57802-40-1

2,2,3,4,5-Pentachloropyrrole

Cat. No.: B14614616
CAS No.: 57802-40-1
M. Wt: 239.3 g/mol
InChI Key: WIDRTZBFYMLWCZ-UHFFFAOYSA-N
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Description

2,2,3,4,5-Pentachloropyrrole is a highly chlorinated derivative of pyrrole, an aromatic heterocyclic organic compound Pyrrole itself is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,5-Pentachloropyrrole typically involves the chlorination of pyrrole. One common method is the reaction of pyrrole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,5-Pentachloropyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrroles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2,2,3,4,5-Pentachloropyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,4,5-Pentachloropyrrole involves its interaction with molecular targets in biological systems. The chlorine atoms on the pyrrole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on enzymes, receptors, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrachloropyrrole: Lacks one chlorine atom compared to 2,2,3,4,5-Pentachloropyrrole, resulting in different reactivity and properties.

    2,2,3,4,5,6-Hexachloropyrrole:

    Pentachloropyridine: A similar perhalogenated compound with a pyridine ring instead of a pyrrole ring, used in different chemical contexts.

Uniqueness

This compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution, oxidation, and coupling reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in different fields highlight its significance in scientific research.

Properties

CAS No.

57802-40-1

Molecular Formula

C4Cl5N

Molecular Weight

239.3 g/mol

IUPAC Name

2,2,3,4,5-pentachloropyrrole

InChI

InChI=1S/C4Cl5N/c5-1-2(6)4(8,9)10-3(1)7

InChI Key

WIDRTZBFYMLWCZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(N=C1Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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